molecular formula C20H19N3O B14934577 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B14934577
M. Wt: 317.4 g/mol
InChI Key: WWDAOJLIEJBDCC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of tryptamine and the carboxyl group of the acid . This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents such as halogens or nitro compounds.

    Amidation: The amide group can participate in further amidation reactions with other amines or carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound can also interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H19N3O/c1-23-11-9-14-6-7-15(12-19(14)23)20(24)21-10-8-16-13-22-18-5-3-2-4-17(16)18/h2-7,9,11-13,22H,8,10H2,1H3,(H,21,24)

InChI Key

WWDAOJLIEJBDCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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